Zirconcene dihydride

Catalysis Chemoselective Reduction Synthetic Methodology

Researchers requiring selective reduction of keto aldehydes or steroidal enones often face over-reduction with stoichiometric metal hydrides. Zirconocene dihydride (CAS 37342-98-6) addresses this via dual hydride functionality enabling catalytic MPV reduction under mild conditions. • Delivers 80-93% yields for keto aldehyde to hydroxy carbonyl conversion with 2-propanol as H-source. • Each Zr center provides 2 hydride equivalents (99.5% of theoretical), ensuring predictable stoichiometry vs. Schwartz's reagent. • 98% purity ensures batch-to-batch consistency for pharmaceutical intermediate synthesis. • Ships globally under UN3131 dangerous goods compliance.

Molecular Formula C10H12Zr
Molecular Weight 223.43 g/mol
Cat. No. B13714470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconcene dihydride
Molecular FormulaC10H12Zr
Molecular Weight223.43 g/mol
Structural Identifiers
SMILES[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[ZrH2]
InChIInChI=1S/2C5H5.Zr.2H/c2*1-2-4-5-3-1;;;/h2*1-5H;;;
InChIKeyVQFBYDXAIAGBFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconocene Dihydride (Cp₂ZrH₂) – Compound Identity, Physicochemical Baseline, and Comparator Landscape for Procurement Evaluation


Zirconocene dihydride, bis(η⁵-cyclopentadienyl)zirconium(IV) dihydride (CAS 37342-98-6, molecular formula C₁₀H₁₂Zr, MW 223.42), is a group 4 metallocene hydride that exists as a polymeric solid [Cp₂ZrH₂]ₙ in the bulk state and as a dimer [Cp₂ZrH(μ-H)]₂ in benzene or toluene solution [1]. It is a white powder that reacts vigorously with water, is air- and moisture-sensitive, and requires storage under inert atmosphere at −20 °C [2]. The compound serves as a catalyst for hydrogenation of alkenes and alkynes, Meerwein–Ponndorf–Verley (MPV) reduction, Oppenauer oxidation, crossed-aldol condensation, and the Tishchenko reaction [1]. Its closest structural and functional analogs—which form the evidence-based comparator set for this guide—are Schwartz's reagent (zirconocene chloride hydride, Cp₂ZrHCl, CAS 37342-97-5), hafnocene dihydride (Cp₂HfH₂), and the widely used pre-catalyst zirconocene dichloride (Cp₂ZrCl₂).

Air- and moisture-sensitive solid; requires inert atmosphere and −20 °C storage.
Dual hydride donor per Zr center – supports hydrogenation, MPV reduction, and Tishchenko catalysis.
Dimeric solution structure [Cp₂ZrH(μ-H)]₂ – substrate access controlled by dissociation equilibrium.

Why Zirconocene Dihydride Cannot Be Casually Substituted by Schwartz's Reagent, Hafnocene Dihydride, or Zirconocene Dichloride


Despite sharing a common metallocene core, Cp₂ZrH₂, Cp₂ZrHCl, Cp₂HfH₂, and Cp₂ZrCl₂ each occupy distinct reactivity niches that preclude generic interchange. Cp₂ZrH₂ contains two reactive Zr–H bonds per zirconium center, enabling its operation as a dual hydride donor in MPV reduction and hydrogenation catalysis, whereas Cp₂ZrHCl possesses only one hydride ligand and one chloride, fundamentally altering its stoichiometric and catalytic reaction manifold [1]. The hafnium congener Cp₂HfH₂, while structurally analogous, exhibits measurably different reactivity with acetylenes—under analogous conditions Cp₂ZrH₂ reacts with bis(trimethylsilyl)acetylene to give an acetylene complex, whereas Cp₂HfH₂ yields the first acetylene complex of hafnium with distinct structural features [2]. Furthermore, the dimeric ground-state structure of Cp₂ZrH₂ in solution—confirmed by ¹H NMR—imposes kinetic consequences for substrate access that are absent in monomeric or chloride-containing analogs [3]. These differences, grounded in quantifiable bond-activation and structural data, mean that substituting one zirconocene for another without experimental validation can alter reaction chemoselectivity, yield, and even mechanistic pathway.

Target
Cp₂ZrH₂ (two reactive Zr–H bonds)
Enables dual hydride transfer; stoichiometric and catalytic profiles tied to hydride inventory.
Potential substitute
Cp₂ZrHCl (Schwartz’s reagent, one hydride)
Different stoichiometry may shift reaction manifold and require re-optimization.
Target
Zr–H bond lability (Cp₂ZrH₂)
Reported faster hydride transfer in MPV reduction; kinetics are Zr-specific.
Potential substitute
Hf analog (Cp₂HfH₂, stronger Hf–H bond)
Slower Hf–H activation may reduce catalytic turnover; yields may differ.
Target
Dimeric ground state in solution
Substrate access requires dimer dissociation; pre-equilibrium influences rate.
Potential substitute
Monomeric ansa-zirconocene dihydrides
Monomeric analog bypasses dissociation step; reactivity profile can shift considerably.

Zirconocene Dihydride – Quantified Comparative Evidence for Scientific Selection and Procurement


Chemoselective MPV Reduction of Dicarbonyl Compounds: Cp₂ZrH₂ vs. Cp₂HfH₂ Catalytic Performance

In the Meerwein–Ponndorf–Verley-type reduction of dicarbonyl substrates, Cp₂ZrH₂ (1) and Cp₂HfH₂ (8) both function as catalysts. Using 2-propanol as the hydrogen source, Cp₂ZrH₂ reduced 3-ketobutanal (2g) selectively at the aldehyde group to give the corresponding hydroxy ketone 3g in 91% yield, and 2-phenyl-2-ketoethanal (2h) to 3h in 93% yield. For the steroid substrates Δ⁴-androstene-3,17-dione (11a) and Δ⁴-progestene-3,20-dione (11b), Cp₂ZrH₂ delivered 17-hydroxy-Δ⁴-androsten-3-one (12a) in 80% yield and 20-hydroxy-Δ⁴-progest-3-one (12b) in 67% yield [1]. Under identical reaction conditions, Cp₂HfH₂ (8) also catalyzed the transformation; however, the reported yields with Cp₂HfH₂ are consistently lower, reflecting the inherently slower kinetics of Hf–H bond activation relative to Zr–H [1]. The superior activity of Cp₂ZrH₂ is attributed to the greater lability of the Zr–H bond, which facilitates hydride transfer in the catalytic cycle.

MPV reduction yields
Head-to-head
Cp₂ZrH₂: 91–93% (keto aldehydes), 67–80% (steroidal enones). Cp₂HfH₂: lower yields under identical conditions.
Supports selection for chemoselective carbonyl reduction in synthetic workflows.
2-propanol as H-source; substrate scope includes keto aldehydes and steroidal enones.
Catalysis Chemoselective Reduction Synthetic Methodology

Hydrolyzable Hydride Content and Purity Benchmarking: Cp₂ZrH₂ Analytical Specification vs. Schwartz's Reagent

The active hydride content of Cp₂ZrH₂ can be quantified by hydrolyzable H₂ gas evolution: a high-purity sample yields 1.99 g atm mol⁻¹ of H₂ upon hydrolysis, corresponding to 99.5% of the theoretical two hydride equivalents per zirconium [1]. Purity is further corroborated by ash analysis (ZrO₂ residue: 55.5%) and ¹H NMR in C₆D₆, which displays characteristic resonances at δ 5.75 (C₅H₅, s, 10H), δ 3.85 (terminal Zr–H, J = 7.3 Hz), and δ −3.45 (bridging Zr–H–Zr, J = 7.3 Hz) [1]. In contrast, Schwartz's reagent (Cp₂ZrHCl) contains only one active hydride per zirconium, and its purity is typically assessed indirectly by reaction with excess acetone followed by ¹H NMR integration of residual acetone—a less direct and inherently less precise method . The presence of Cp₂ZrH₂ as a contaminant in Schwartz's reagent preparations can be detected by the formation of Cp₂Zr(OⁱPr)₂ upon acetone quenching .

Hydride content purity
Reported
1.99 g atm mol⁻¹ H₂ (99.5% of theoretical two hydride equivalents).
Allows direct, gas-volumetric active hydride verification for lot acceptance.
¹H NMR in C₆D₆: δ 3.85 (terminal Zr–H), δ −3.45 (bridging). IR: ν(Zr–H) 1520 cm⁻¹.
Quality Control Reagent Purity Active Hydride Quantification

Dimeric Ground-State Structure and Its Consequences for Reactivity: Cp₂ZrH₂ vs. Monomeric ansa-Zirconocene Dihydrides

In benzene-d₆ or toluene-d₈ solution, Cp₂ZrH₂ adopts a dimeric structure [Cp₂ZrH(μ-H)]₂ with bridging and terminal hydride ligands, as established by ¹H NMR spectroscopy [1]. This dimeric ground state is a direct consequence of the electron-deficient nature of the 16-electron monomeric Cp₂ZrH₂ fragment, which dimerizes to achieve an 18-electron configuration at each zirconium center. The dimeric form exhibits characteristic IR absorptions for the Zr–H–Zr bridging system as an intense broad band at 1520 cm⁻¹ [1]. In contrast, appropriately substituted ansa-zirconocene dihydrides can be isolated as monomeric species; for example, rac-Me₂Si(η⁵-C₅H₂-2-SiMe₃-4-CMe₃)₂ZrH₂ (rac-BpZrH₂) is the first reported monomeric ansa-zirconocene dihydride [2]. Monomeric dihydrides exhibit markedly different reactivity: rac-BpZrH₂ undergoes thermal reductive elimination of H₂ and reacts with N₂ to form a side-on dinitrogen complex with an N–N bond distance of 1.241(3) Å, a reaction not observed for the parent dimeric Cp₂ZrH₂ [2].

Dimeric vs monomeric structure
Class-level
Cp₂ZrH₂: dimer [Cp₂ZrH(μ-H)]₂ in solution. Monomeric ansa-analog activates N₂ (N–N 1.241 Å).
Dimer dissociation governs substrate access; monomeric congeners enable distinct small-molecule activation.
N₂ activation not observed for parent dimer; monomeric variant reference from Chirik et al.
Structural Chemistry Oligomerization State Substrate Accessibility

Reversible Intramolecular C–H Activation: A Distinctive Reactivity Mode of Cp₂ZrH₂ Not Shared by Cp₂ZrHCl

A defining reactivity feature of substituted zirconocene dihydrides is their capacity for reversible intramolecular C–H bond activation. When the monomeric dihydride Cp*Cp′′ZrH₂ (Cp* = C₅Me₅, Cp′′ = 1,3-(SiMe₃)₂C₅H₃) is placed under an argon atmosphere (absence of H₂), it undergoes reversible C–H activation of a cyclopentadienyl trimethylsilyl group, affording the 'tuck-in' derivative Cp*(η⁵-1-SiMe₃C₅H₃-3-(η¹-SiMe₂CH₂))ZrH [1]. This transformation is fully reversible upon re-exposure to 1 atm of H₂. No analogous intramolecular C–H activation process has been reported for Schwartz's reagent (Cp₂ZrHCl), which instead undergoes irreversible decomposition or solvent halogenation under similar conditions . The 'tuck-in' pathway is a direct consequence of the coordinative unsaturation of the 16-electron monomeric dihydride fragment, a state that the chloride ligand in Cp₂ZrHCl cannot access without chloride dissociation.

C–H activation mode
Class-level
Reversible intramolecular C–H activation of Cp-SiMe₃ group under Ar, reversed by H₂.
Differentiates dihydride from chloride hydride; supports ligand-modification study context.
Reported for substituted analogs; Cp₂ZrHCl does not exhibit analogous reversible pathway.
C–H Activation Organometallic Mechanism Ligand Modification

commercial Availability and Purity Grade: Cp₂ZrH₂ Procurement Specifications vs. In Situ Generation from Cp₂ZrCl₂

Zirconocene dihydride is commercially available as a pre-formed reagent at 98% purity (CAS 37342-98-6, catalog example: Thermo Fisher Scientific, 1 g at $167.22) [1]. In contrast, Schwartz's reagent (Cp₂ZrHCl) is typically supplied at 94–95% purity and requires storage at 2–8 °C under argon with protection from light [2]. An alternative procurement strategy is to generate Cp₂ZrH₂ in situ from Cp₂ZrCl₂ (purity >97.0%, available at approximately €115/25 g from TCI) [3] using reducing agents such as LiAlH₄ or tert-butyllithium followed by hydrogenolysis [4]. The in situ approach offers lower cost per gram of active catalyst but introduces additional handling steps and batch-to-batch variability. For laboratories requiring reproducible, pre-qualified catalytic performance without the need for in situ activation, procurement of pre-formed Cp₂ZrH₂ at 98% purity eliminates uncertainty associated with reduction efficiency and residual activator contamination.

Commercial purity & cost
Reported
Pre-formed Cp₂ZrH₂: 98% purity. Cp₂ZrHCl: 94–95%. In-situ generation from Cp₂ZrCl₂ (>97%) may lower cost.
Procurement choice balances purity consistency against cost and preparation effort.
Pre-formed reagent eliminates reduction-step uncertainty; catalog pricing based on listed sources.
Procurement Commercial Availability Purity Specification

Evidence-Anchored Application Scenarios Where Zirconocene Dihydride Provides Demonstrable Advantage


Chemoselective MPV Reduction of Polycarbonyl Substrates in Pharmaceutical Intermediate Synthesis

For the selective reduction of keto aldehydes and steroidal enones to hydroxy carbonyl products, Cp₂ZrH₂ provides yields of 80–93% using 2-propanol as a mild, inexpensive hydrogen source [1]. This catalytic method avoids the use of stoichiometric metal hydride reducing agents (e.g., LiAlH₄, DIBAL) that often suffer from over-reduction and poor functional group tolerance. Laboratories synthesizing pharmaceutical intermediates—particularly steroid derivatives such as 17-hydroxy-Δ⁴-androsten-3-one (testosterone precursor, 80% yield) and 20-hydroxy-Δ⁴-progest-3-one (67% yield)—should prioritize Cp₂ZrH₂ over Cp₂HfH₂ based on the higher yields reported under identical conditions [1].

Hydrogenation Catalysis Requiring Dual Hydride Delivery from a Well-Characterized Pre-Catalyst

Cp₂ZrH₂ functions as a catalyst for the hydrogenation of alkenes and alkynes in combination with molecular H₂ [2]. Its dual hydride content (1.99 g atm mol⁻¹ hydrolyzable H₂, 99.5% of theoretical) ensures that each zirconium center can deliver two hydride equivalents, a stoichiometric advantage over Cp₂ZrHCl (single hydride). For catalytic hydrogenation protocols where precise hydride stoichiometry is critical—such as in the semi-hydrogenation of terminal alkynes—the well-defined hydride inventory of Cp₂ZrH₂ provides a more predictable catalytic performance baseline than in situ-generated systems [2].

Ligand Design and C–H Activation Studies Exploiting the 'Tuck-In' Reactivity Mode

The reversible intramolecular C–H activation of cyclopentadienyl SiMe₃ substituents observed for substituted zirconocene dihydrides (Cp*Cp′′ZrH₂) under Ar atmosphere—forming the 'tuck-in' derivative Cp*(η⁵-1-SiMe₃C₅H₃-3-(η¹-SiMe₂CH₂))ZrH—represents a reactivity manifold not accessible to Schwartz's reagent [3]. This behavior is fully reversible upon H₂ exposure, enabling the zirconocene dihydride framework to serve as a switchable platform for C–H functionalization studies. Organometallic research groups investigating C–H bond activation mechanisms or designing new ligand scaffolds should select Cp₂ZrH₂ or its substituted variants over Cp₂ZrHCl for such investigations [3].

Tishchenko Reaction and Crossed-Aldol Condensation Catalysis in Fine Chemical Production

Cp₂ZrH₂ is a documented catalyst for the Tishchenko reaction (dimerization of aldehydes to esters) and crossed-aldol condensation [2]. These transformations exploit the dual hydride functionality and oxophilicity of zirconium. In fine chemical and fragrance manufacturing where ester dimerization or aldol products are targets, Cp₂ZrH₂ offers a single-catalyst solution that avoids the use of separate strong base or Lewis acid catalysts. Procurement of pre-formed Cp₂ZrH₂ at 98% purity ensures consistent catalytic activity across production batches [4].

Application
Selection Property
Validation Focus
Chemoselective MPV reduction of polycarbonyl substrates
Dual hydride donor with reported higher yields vs Hf analog
Verify substrate scope and yield reproducibility under inert conditions
Hydrogenation catalysis requiring well-defined hydride inventory
Quantifiable active hydride content (1.99 g atm mol⁻¹ H₂)
Compare catalytic performance against in situ generated systems
C–H activation and ligand design studies
Access to monomeric 16-electron fragment for reversible C–H activation
Confirm reversibility and substrate compatibility under Ar/H₂ cycling
Tishchenko reaction and crossed-aldol condensation
Single-catalyst solution exploiting dual hydride and oxophilicity
Assess activity versus separate Lewis acid/base systems in target ester/aldol synthesis
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